4-(Diallylamino)pyridine
Description
4-(Diallylamino)pyridine is a pyridine derivative featuring a tertiary amino group at the 4-position, substituted with two allyl (CH₂CH=CH₂) groups. Pyridine derivatives with amino substituents are widely studied for their nucleophilic catalytic activity, electronic properties, and applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)pyridin-4-amine |
InChI |
InChI=1S/C11H14N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h3-8H,1-2,9-10H2 |
InChI Key |
LPEBRLZPLFOWQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Features (IR/NMR) | Applications |
|---|---|---|---|---|---|
| This compound* | -N(CH₂CH=CH₂)₂ | ~178.25† | N/A | N-H stretching (~3320–3479 cm⁻¹)‡ | Catalysis, polymer chemistry |
| 4-(Dimethylamino)pyridine (DMAP) | -N(CH₃)₂ | 122.17 | 108–112 | Aromatic C-H stretch (~3020 cm⁻¹)§ | Nucleophilic acylation catalyst |
| 4-(Diethylamino)pyridine | -N(CH₂CH₃)₂ | 150.22 | Liquid at RT¶ | δ ~1.1 (t, CH₃), 3.2 (q, CH₂) in ¹H NMR | Organic synthesis intermediates |
| 4-(2-Aminoethyl)pyridine | -NHCH₂CH₂NH₂ | 137.19 | N/A | Broad N-H peaks (IR), δ ~2.7 (CH₂)†† | Chelating agents, ligand design |
| 4-(1-Aminoethyl)pyridine | -NHCH(CH₃)₂ | 136.20 | 54.7–287‡‡ | ΔE = 6.08 eV (HOMO-LUMO gap)§§ | Bioactive compounds, materials |
*Theoretical values based on molecular formula C₁₁H₁₄N₂.
†Calculated from molecular formula.
‡Inferred from analogous compounds in .
§From DMAP analogs in .
¶Data from .
††From .
‡‡Melting points vary widely depending on substituents ().
§§Quantum chemical data from .
Reactivity and Catalytic Activity
- DMAP is renowned for its nucleophilic catalytic efficiency in acyl transfer reactions due to the electron-donating dimethylamino group, which enhances pyridine’s basicity and nucleophilicity .
- This compound is expected to exhibit reduced catalytic activity compared to DMAP due to the steric bulk of allyl groups, which may hinder substrate binding. However, the conjugated π-system of allyl substituents could stabilize transition states in certain reactions.
- 4-(Diethylamino)pyridine shows intermediate reactivity; its larger substituents reduce solubility in polar solvents but improve stability in nonpolar media .
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